Based on the structure of the compound, it seems to be related to aniline derivatives, which are often used in research fields such as material science, life science, chemical synthesis, chromatography, and analytical chemistry . These fields utilize aniline derivatives for various purposes, including the development of new materials, studying biological processes, synthesizing complex molecules, separating chemical mixtures, and analyzing substances.
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 250.34 g/mol. This compound features a methoxy group, an aniline structure, and a pyrrolidine moiety, which contribute to its unique properties and potential applications in medicinal chemistry. The dihydrochloride form indicates that the compound is protonated at two sites, enhancing its solubility in aqueous environments.
The chemical behavior of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride can be characterized through various reactions:
2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride has shown promise in biological studies, particularly as a precursor for compounds with pharmacological activity. It is noted for its potential role as a tyrosine kinase inhibitor, which is significant in cancer treatment. For instance, it is involved in the synthesis of Fedratinib, a drug used to treat myelofibrosis, highlighting its relevance in oncology .
The synthesis of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride can be achieved through several methods:
This compound has multiple applications within pharmaceutical research:
Interaction studies involving 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride focus on its binding affinity to various biological targets:
Several compounds exhibit structural similarities to 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline | 50609-01-3 | 0.88 | Lacks methoxy group; used in similar pathways |
4-Methyl-2-[2-(1-methylpyrrolidin-2-yl)ethoxy]pyrimidin | 83189696 | 0.60 | Pyrimidine base; different biological activity |
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | 1254058-34-8 | 0.71 | Piperazine moiety; distinct pharmacological profile |
3-Phenoxypyrrolidine hydrochloride | 21767-15-7 | 0.72 | Phenolic structure; different reactivity |
These compounds share structural elements but differ significantly in their biological activities and applications, emphasizing the unique role of 2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline dihydrochloride in medicinal chemistry.